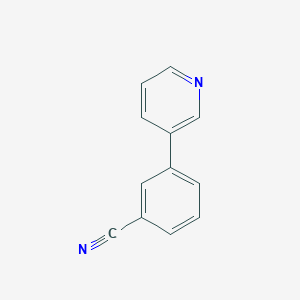
3-(Pyridin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring attached to a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)benzonitrile typically involves the coupling of a pyridine derivative with a benzonitrile derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridine boronic acid reacts with a benzonitrile halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
3-(Pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzonitrile rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine and benzonitrile derivatives.
科学研究应用
3-(Pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
3-(6-Fluoropyridin-3-yl)benzonitrile: A derivative with a fluorine substituent on the pyridine ring.
4-(Pyridin-3-yl)benzonitrile: A positional isomer with the pyridine ring attached at a different position on the benzonitrile ring.
Uniqueness
3-(Pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the nitrile group can affect the compound’s electronic properties and interactions with other molecules .
生物活性
3-(Pyridin-3-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Research indicates that this compound exhibits diverse biological activities, particularly as an inhibitor of various enzymes and receptors.
- Xanthine Oxidase Inhibition :
- LSD1 Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Receptor | IC50 (μM) | Reference |
|---|---|---|---|
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 6.7 | |
| LSD1 Inhibition | LSD1 | Not specified | |
| NLRP3 Inflammasome Inhibition | NLRP3 inflammasome | 2.7 |
Case Study 1: Xanthine Oxidase Inhibition
In a study focusing on the design and synthesis of benzonitrile derivatives, researchers identified several compounds with promising inhibitory effects on xanthine oxidase. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring significantly affected potency, highlighting the importance of this moiety in drug design .
Case Study 2: LSD1 Inhibition
The crystal structure analysis of LSD1 complexed with a related benzonitrile derivative revealed detailed interactions within the enzyme's active site. This study provided insights into how structural modifications could enhance binding affinity and selectivity for LSD1, indicating a pathway for developing more effective inhibitors .
Case Study 3: NLRP3 Inflammasome Inhibition
Another study evaluated compounds based on pyridine scaffolds for their ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The lead compound exhibited remarkable potency with an IC50 value of 2.7 nM, suggesting that similar structures could be explored for therapeutic applications in treating inflammation-related conditions .
属性
IUPAC Name |
3-pyridin-3-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKWFZFXMLQJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














